molecular formula C9H11Cl2NO2S B5698449 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide

4,5-dichloro-N,N,2-trimethylbenzenesulfonamide

Cat. No.: B5698449
M. Wt: 268.16 g/mol
InChI Key: GNVKKQVSROKHLX-UHFFFAOYSA-N
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Description

4,5-dichloro-N,N,2-trimethylbenzenesulfonamide is an organic compound characterized by the presence of chlorine atoms, methyl groups, and a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide typically involves the chlorination of N,N,2-trimethylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 4 and 5 positions on the benzene ring. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reagents and control the reaction conditions. The process is optimized to achieve high purity and yield, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-N,N,2-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4,5-dichloro-N,N,2-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites on enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    4,5-dichloro-2-n-octyl-4-isothiazolin-3-one: Known for its use as an antifouling agent.

    4,5-dichlorophthalonitrile: Used as an intermediate in the synthesis of phthalocyanine dyes.

    4,5-dichloro-1,2-benzenedicarbonitrile: Another intermediate for dye synthesis.

Uniqueness

4,5-dichloro-N,N,2-trimethylbenzenesulfonamide is unique due to its specific combination of chlorine atoms, methyl groups, and a sulfonamide functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

4,5-dichloro-N,N,2-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO2S/c1-6-4-7(10)8(11)5-9(6)15(13,14)12(2)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVKKQVSROKHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N(C)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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